molecular formula C26H32N2O5 B1261526 Indacaterol acetate CAS No. 1000160-96-2

Indacaterol acetate

货号: B1261526
CAS 编号: 1000160-96-2
分子量: 452.5 g/mol
InChI 键: HZHXFIDENGBQFQ-FTBISJDPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indacaterol: , is an ultra-long-acting β-adrenoceptor agonist developed by Novartis. Its chemical name is ®-5-[2-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl-8-hydroxy-1H-quinolin-2-one . The molecular formula is C24H28N2O3 , with a molecular weight of 392.49100 g/mol . This compound primarily serves as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adults.

准备方法

醋酸英达卡特罗通过特定的路线合成。不幸的是,详细的合成程序和反应条件在公共领域并不广泛。 它是由诺华公司工业化生产的。 该化合物表现出快速起效和超长作用时间,使其成为每日一次给药的理想选择 .

化学反应分析

醋酸英达卡特罗会发生各种化学反应,包括氧化、还原和取代反应。虽然具体的试剂和条件仍然是专有的,但其药理活性源于 β2-肾上腺素受体的激活。不幸的是,文献中关于详细的机制研究有限。

科学研究应用

Clinical Applications

1. Asthma Management
Indacaterol acetate is utilized as a once-daily maintenance treatment for asthma, particularly in patients inadequately controlled by inhaled corticosteroids and short-acting beta-2 agonists. The combination of indacaterol with mometasone furoate (a corticosteroid) has been shown to improve lung function and reduce exacerbations in patients with moderate to severe asthma. Clinical studies indicate that this fixed-dose combination therapy (IND/MF) provides superior asthma control compared to standard therapies such as salmeterol/fluticasone propionate .

2. Chronic Obstructive Pulmonary Disease (COPD)
this compound is also approved for the treatment of COPD, where it acts as a bronchodilator. It has demonstrated significant improvements in lung function, measured by forced expiratory volume in one second (FEV1), and has been well tolerated over extended periods . The once-daily dosing regimen enhances patient compliance compared to medications requiring multiple daily doses.

Combination Therapies

1. This compound/Glycopyrronium Bromide/Mometasone Furoate
This combination therapy, delivered via the Breezhaler device, represents a novel approach by integrating a LABA, a long-acting muscarinic antagonist (LAMA), and an inhaled corticosteroid (ICS) into a single inhaler. This formulation not only simplifies treatment regimens but also enhances therapeutic outcomes by targeting different pathways involved in airway inflammation and obstruction .

2. Efficacy Studies
Recent studies have highlighted the efficacy of the this compound/glycopyrronium bromide/mometasone furoate combination in improving lung function and reducing asthma exacerbations compared to other existing therapies. For instance, the IRIDIUM study demonstrated that this combination improved peak FEV1 significantly more than the individual components or other standard therapies after just 21 days of treatment .

Safety Profile

The safety of this compound has been extensively evaluated in clinical trials. A 52-week study involving Japanese patients indicated that the drug was well tolerated with no unexpected safety findings. Adverse events were generally mild, with exacerbations of asthma being the most common . Importantly, pharmacokinetic interactions between this compound and mometasone furoate were not clinically significant, suggesting that these drugs can be safely combined without increased risk of adverse effects .

Environmental Considerations

The environmental impact of inhaled therapies, including those containing this compound, has gained attention. Research suggests that the delivery method and formulation can influence the overall carbon footprint of inhaled medications. The development of digital companions for monitoring medication adherence may also contribute to more sustainable practices in managing chronic respiratory diseases .

作用机制

英达卡特罗的作用机制涉及与肺部的 β2-肾上腺素受体结合。这些受体的激活增加了细胞内的环腺苷一磷酸 (cAMP),导致支气管扩张。虽然 β2-受体主要存在于支气管平滑肌中,但它们在心肌组织中的存在表明了潜在的心脏效应。 需要进一步研究才能完全了解这些影响 .

相似化合物的比较

英达卡特罗因其超长作用时间和每日一次的剂量而脱颖而出。类似的化合物包括福莫特罗和沙美特罗,但它们的给药方案不同。与英达卡特罗不同,这些药物需要每天多次给药。 英达卡特罗独特的特征使其在临床中取得成功 .

生物活性

Indacaterol acetate is a long-acting β2-adrenergic agonist (LABA) that is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its efficacy is enhanced when combined with other medications, such as inhaled corticosteroids (ICS) and long-acting muscarinic antagonists (LAMA). This article explores the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and clinical efficacy based on diverse research findings.

Pharmacodynamics

This compound acts by stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This action results in improved airflow and alleviation of symptoms associated with obstructive airway diseases. The pharmacokinetics of this compound show a dose-dependent increase in trough forced expiratory volume in one second (FEV1), indicating its effectiveness in enhancing lung function.

Key Studies on Pharmacodynamics

  • Dose-Response Relationship : A study demonstrated that single doses of this compound at 37.5 µg, 75 µg, and 150 µg resulted in significant improvements in FEV1 compared to placebo, showcasing a clear dose-response relationship .
  • Combination Therapy Efficacy : Research has indicated that the combination of this compound with mometasone furoate (MF) significantly improves respiratory parameters such as FEV1 and peak expiratory flow (PEF) in patients with asthma .

Safety Profile

The safety of this compound has been evaluated in various studies, revealing a generally well-tolerated profile among patients. Adverse events (AEs) are typically mild to moderate and include exacerbations of asthma and nasopharyngitis.

Long-Term Safety Studies

  • 52-Week Study : A long-term study involving Japanese patients found that 68.1% experienced at least one AE when treated with this compound/glycopyrronium bromide/mometasone furoate (IND/GLY/MF). Serious AEs were reported in 6.4% of cases, with asthma exacerbation being the most common .
  • Pediatric Population : In a Phase IIb study involving children aged 6 to 12 years, this compound was found to be safe and effective, with no significant safety concerns reported over the treatment duration .

Clinical Efficacy

This compound has shown considerable efficacy in improving lung function and controlling asthma symptoms when used alone or in combination with other medications.

Case Studies

  • Asthma Management : A randomized controlled trial showed that patients receiving IND/GLY/MF experienced greater improvements in FEV1 compared to those on placebo, demonstrating its potential as an effective treatment option for asthma management .
  • Cost-Utility Analysis : A recent analysis indicated that the single-inhaler combination of this compound, glycopyrronium bromide, and mometasone furoate not only provided better clinical outcomes but was also considered cost-effective due to increased quality-adjusted life years (QALY) gained .

Summary of Research Findings

Study TypePopulationTreatmentKey Findings
Long-term Safety StudyJapanese adultsIND/GLY/MF68.1% reported AEs; common AEs included asthma exacerbation
Pediatric Phase IIb StudyChildren (6-12 years)IND 75 µg & 150 µgSafe and effective; significant improvement in FEV1
Combination Therapy StudyAsthma patientsIND/GLY/MF vs. placeboSignificant improvement in FEV1 and PEF compared to placebo
Cost-Utility AnalysisGeneral populationSingle-inhaler therapyBetter clinical efficacy; cost-effective with increased QALY

属性

CAS 编号

1000160-96-2

分子式

C26H32N2O5

分子量

452.5 g/mol

IUPAC 名称

acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C24H28N2O3.C2H4O2/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-2(3)4/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H3,(H,3,4)/t22-;/m0./s1

InChI 键

HZHXFIDENGBQFQ-FTBISJDPSA-N

SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O

手性 SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O

规范 SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O

Key on ui other cas no.

1000160-96-2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。